molecular formula C13H9Cl2N3O4 B2396562 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887878-36-6

2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2396562
CAS No.: 887878-36-6
M. Wt: 342.13
InChI Key: SGUWWGJRIPOKFI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide ( 887878-36-6) is a chemical compound supplied for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Chemical Characteristics: The compound features a 1,3,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its diverse biological potential, linked to a 2,4-dichlorobenzamide group and a 5,6-dihydro-1,4-dioxine moiety . This molecular architecture is of significant interest in the development of novel pharmacologically active agents. Compounds based on the 1,3,4-oxadiazole scaffold have been extensively investigated and demonstrate a broad spectrum of biological activities, including potent antibacterial and antifungal properties . Specifically, N-(1,3,4-oxadiazol-2-yl)benzamide analogs have shown promising activity against challenging Gram-positive bacterial pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as against the Gram-negative pathogen Neisseria gonorrhoeae . Furthermore, such structural hybrids are also explored in other research areas, such as the development of pesticidal agents with larvicidal and fungicidal activities . Research Applications: This compound is a valuable synthetic intermediate or reference standard for researchers working in organic synthesis, medicinal chemistry, and agrochemical discovery. It is particularly useful for scientists designing and evaluating new molecules with potential antibacterial or antifungal activity, studying structure-activity relationships (SAR), or investigating mechanisms of action against drug-resistant pathogens.

Properties

IUPAC Name

2,4-dichloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O4/c14-7-1-2-8(9(15)5-7)11(19)16-13-18-17-12(22-13)10-6-20-3-4-21-10/h1-2,5-6H,3-4H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUWWGJRIPOKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the dihydro-1,4-dioxin moiety: This step may involve the reaction of the oxadiazole intermediate with a suitable dihydro-1,4-dioxin derivative.

    Formation of the benzamide: The final step involves the reaction of the intermediate with 2,4-dichlorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydro-1,4-dioxin moiety.

    Reduction: Reduction reactions may target the oxadiazole ring or the benzamide group.

    Substitution: The dichloro substituents on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of the target compound, focusing on substituents, molecular properties, synthesis, and biological activity:

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Purity (%) Biological Activity/Notes Spectral Data (Key Features)
Target Compound : 2,4-Dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide 2,4-Dichlorobenzamide, dihydrodioxin ~383.16 N/A N/A Not reported in evidence Likely IR: C=O (~1670 cm⁻¹), NMR: Cl-substituent shifts
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21) 4-Bromobenzamide, dihydrobenzodioxin ~407.22 N/A 95.0 Ca²⁺/calmodulin inhibition candidate ESI-MS: m/z 408 [M+H]⁺; HPLC retention: 4.1 min
N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide 4-Sulfamoylbenzamide, dihydrodioxin 442.45 N/A N/A Unknown ChemSpider ID: 2691569
4-Chloro-N-[5-(4-chloro-phenyl)-1,3,4-oxadiazol-2-yl]-benzamide (3) 4-Chlorobenzamide, 4-chlorophenyl 365.21 N/A N/A Anti-inflammatory candidate IR: C=O (1668 cm⁻¹), NMR: δ 7.76–7.78 (Ar–H)
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) 3-Trifluoromethylbenzamide, tetrahydronaphthalene 403.35 15 95.5 Ca²⁺/calmodulin inhibition candidate ESI-MS: m/z 404 [M+H]⁺; HPLC retention: 4.5 min
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Sulfamoyl, methoxybenzyl ~523.59 N/A N/A Antifungal (C. albicans) Purchased; solubilized in DMSO/PF-127

Key Observations:

Structural Variations: Halogenation: The target’s 2,4-dichloro substitution contrasts with analogs bearing single halogens (e.g., 4-bromo in compound 21 , 4-chloro in compound 3 ). Dichlorination may enhance lipophilicity and receptor binding compared to mono-halogenated derivatives. Functional Groups: Sulfamoyl (compound in ) and trifluoromethyl (compound 6 ) substituents introduce polar or electron-withdrawing effects, which can modulate solubility and target interactions.

Synthesis and Purity :

  • Yields for related compounds vary widely (12–50% in ), suggesting sensitivity to substituent steric effects. High purity (>95%) is consistently achieved via HPLC .

Biological Activity :

  • Compounds with sulfamoyl (LMM5 ) or trifluoromethyl (compound 6 ) groups exhibit antifungal or enzyme-inhibitory activity, while dichloro- and bromo-substituted analogs (compound 21 ) target Ca²⁺/calmodulin pathways. The target compound’s dichloro motif may position it within these therapeutic niches, though specific data is lacking.

Spectral Characteristics :

  • IR spectra of analogs show consistent C=O stretches (~1668–1681 cm⁻¹) for the amide group . Dichloro substitution would likely downfield-shift aromatic protons in NMR (e.g., δ 7.7–8.4 ppm ).

Critical Analysis of Evidence Gaps

  • The target compound lacks explicit synthesis, yield, purity, or bioactivity data in the provided evidence. Comparisons rely on structural analogs.
  • Contradictions arise in substituent effects: For example, trifluoromethyl groups (compound 6 ) improve enzyme inhibition but reduce yield (15%), whereas bromo-substituted analogs (compound 21 ) show moderate yields and high purity.

Biological Activity

2,4-Dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure includes dichloro substituents on the benzene ring and a complex heterocyclic moiety attached to the amide nitrogen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism can vary depending on the application context (e.g., anti-inflammatory or anticancer effects). The compound's structure allows it to modulate biological pathways effectively.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds in the oxadiazole family. For instance, derivatives of oxadiazole have demonstrated significant antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, it is hypothesized that its structural characteristics may confer similar activities.

Case Study: Antiproliferative Effects

A study evaluating related oxadiazole derivatives found that several compounds exhibited IC50 values in the low micromolar range against lung cancer cell lines (A549 and HCC827). For example:

CompoundCell LineIC50 (μM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

These findings suggest that modifications in the oxadiazole structure can significantly influence biological activity.

Antimicrobial Properties

The antimicrobial efficacy of benzamide derivatives has also been explored. Compounds containing oxadiazole rings have shown activity against both Gram-negative and Gram-positive bacteria. For instance:

CompoundMicroorganismActivity
Compound DE. coliInhibitory
Compound ES. aureusModerate

The presence of heterocyclic moieties is believed to enhance the interaction with microbial targets.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids.
  • Attachment of Dihydro-1,4-dioxin : Reaction with appropriate derivatives.
  • Final Benzamide Formation : Reaction with 2,4-dichlorobenzoyl chloride.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that modifications can significantly impact biological activity:

Compound ClassActivity Level
Simple BenzamidesLow
Oxadiazole DerivativesModerate to High
Dihydro-1,4-DioxinsVariable

The complexity introduced by additional functional groups often correlates with enhanced biological properties.

Q & A

Advanced Research Question

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP: ~3.2) .
  • Solubility Prediction : Employ QSPR models (e.g., SwissADME) to optimize formulation (e.g., PEG-based solvents) .
  • pKa Estimation : The benzamide NH group has a pKa ~10.5, influencing ionization in physiological pH .

How are toxicity profiles evaluated in preclinical studies?

Advanced Research Question

  • In Vitro Assays : HepG2 cell cytotoxicity (CC50) and Ames test for mutagenicity .
  • In Vivo Models : Acute toxicity in rodents (LD50) and histopathological analysis of liver/kidney .
    Data Example : A related oxadiazole compound showed low hepatotoxicity (CC50 > 100 µM) but moderate renal toxicity at high doses .

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